

Spectroscopic Profile of 2-(4-Bromomethylphenyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromomethylphenyl)pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromomethylphenyl)pyridine**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Bromomethylphenyl)pyridine**. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing pyridine, substituted benzene, and benzyl bromide moieties.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---------------------|
| ~8.70 | d | 1H | H-6' (Pyridine) |
| ~7.80 | td | 1H | H-4' (Pyridine) |
| ~7.75 | d | 2H | H-2, H-6 (Phenyl) |
| ~7.50 | d | 2H | H-3, H-5 (Phenyl) |
| ~7.25 | ddd | 1H | H-5' (Pyridine) |
| ~4.55 | s | 2H | -CH ₂ Br |

Py = Pyridine

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------|
| ~156.5 | C-2' (Pyridine) |
| ~149.5 | C-6' (Pyridine) |
| ~139.0 | C-1 (Phenyl) |
| ~137.0 | C-4' (Pyridine) |
| ~137.0 | C-4 (Phenyl) |
| ~129.5 | C-3, C-5 (Phenyl) |
| ~127.5 | C-2, C-6 (Phenyl) |
| ~122.5 | C-5' (Pyridine) |
| ~121.0 | C-3' (Pyridine) |
| ~33.0 | -CH ₂ Br |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Weak | Aliphatic C-H Stretch |
| 1600-1450 | Strong | Aromatic C=C and C=N Stretch |
| 1220-1260 | Strong | C-Br Stretch |
| 850-750 | Strong | Aromatic C-H Bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |
|---------|--------------------|---|
| 247/249 | Moderate | [M] ⁺ (Molecular ion, bromine isotopes) |
| 168 | High | [M - Br] ⁺ |
| 91 | Moderate | [C ₇ H ₇] ⁺ (Tropylium ion) |

Experimental Protocols

The following are general methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.^[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.^[1] The tube is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a pulse-acquire sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

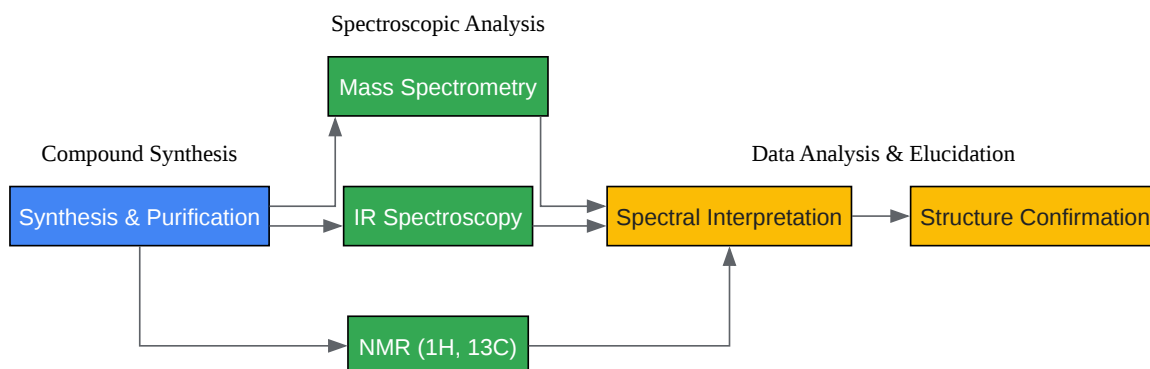
For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The sample is then placed in the IR spectrometer, and the spectrum is recorded by passing a beam of infrared radiation through it.[3]

Mass Spectrometry (MS)

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[4] This causes the molecules to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5] A detector then records the abundance of each ion, generating a mass spectrum.[6]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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General workflow for spectroscopic characterization.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. acdlabs.com [acdlabs.com]
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